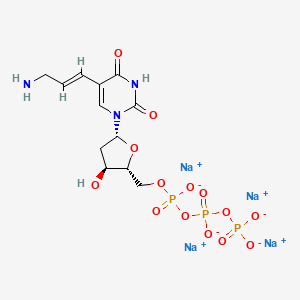
5-(3-Aminoallyl)-2'-deoxyuridine-5'-O-triphosphate (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate (sodium salt): is a modified nucleotide analog used extensively in molecular biology. This compound is designed for enzymatic indirect non-radioactive labeling of DNA during various processes such as complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension . The presence of the aminoallyl group allows for subsequent labeling with amine-reactive fluorescent dyes, biotin, or haptens, making it a versatile tool in nucleic acid research .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate involves the incorporation of an aminoallyl group into the deoxyuridine triphosphate molecule. The process typically includes the following steps:
Protection of Functional Groups: The hydroxyl groups of deoxyuridine are protected to prevent unwanted reactions.
Introduction of the Aminoallyl Group: The aminoallyl group is introduced through a series of chemical reactions, often involving the use of protective groups and specific reagents.
Triphosphorylation: The protected aminoallyl-deoxyuridine is then triphosphorylated to form the triphosphate derivative.
Deprotection: The final step involves the removal of protective groups to yield the desired compound.
Industrial Production Methods: Industrial production of 5-(3-Aminoallyl)-2’-deoxyuridine-5’-O-triphosphate follows similar synthetic routes but is optimized for large-scale production. This includes the use of automated synthesizers, high-purity reagents, and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
反応の種類:
置換反応: アミノアリル基は、さまざまなアミン反応性色素やハプテンとの置換反応を起こし、標識ヌクレオチドを形成することができます.
酵素的組み込み: この化合物は、逆転写酵素、Taq DNAポリメラーゼ、phi29 DNAポリメラーゼ、クレノーフラグメント、DNAポリメラーゼIなどの酵素によってDNAに酵素的に組み込むことができます.
一般的な試薬と条件:
主要な生成物:
4. 科学研究への応用
化学:
生物学:
医学:
産業:
バイオテクノロジー: バイオテクノロジー業界で、研究開発に使用される標識ヌクレオチドの製造に使用されます.
科学的研究の応用
Chemistry:
Nucleic Acid Labeling: Used for indirect non-radioactive labeling of DNA during complementary DNA synthesis, polymerase chain reaction, nick-translation, random-primed labeling, or primer extension.
Biology:
Fluorescent Probes: The labeled DNA can be used as fluorescent probes in various biological assays, including fluorescence in situ hybridization and flow cytometry.
Medicine:
Diagnostic Tools: The compound is used in the development of diagnostic tools for detecting specific DNA sequences in medical research and clinical diagnostics.
Industry:
作用機序
5-(3-アミノアリル)-2’-デオキシウリジン-5’-O-トリリン酸の作用機序は、さまざまなDNAポリメラーゼによってDNAに組み込まれることに基づいています。アミノアリル基は、その後アミン反応性色素またはハプテンによる標識のための反応部位を提供します。 これにより、標識DNAを作成でき、これはさまざまなアッセイや診断ツールで使用できます .
類似化合物との比較
類似化合物:
アミノアリル-ウリジン-5’-トリリン酸: 構造は似ていますが、RNAの標識に使用されます.
フルオレセイン-12-dUTP: DNAの直接標識に使用される蛍光標識ヌクレオチド.
ビオチン-16-dUTP: DNAの非放射性標識に使用されるビオチン標識ヌクレオチド.
独自性: 5-(3-アミノアリル)-2’-デオキシウリジン-5’-O-トリリン酸は、さまざまなアミン反応性色素、ビオチン、またはハプテンでDNAを標識できる汎用性があるため、ユニークです。 この柔軟性により、分子生物学研究において貴重なツールとなっています .
特性
分子式 |
C12H16N3Na4O14P3 |
|---|---|
分子量 |
611.15 g/mol |
IUPAC名 |
tetrasodium;[[[(2R,3S,5R)-5-[5-[(E)-3-aminoprop-1-enyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C12H20N3O14P3.4Na/c13-3-1-2-7-5-15(12(18)14-11(7)17)10-4-8(16)9(27-10)6-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h1-2,5,8-10,16H,3-4,6,13H2,(H,22,23)(H,24,25)(H,14,17,18)(H2,19,20,21);;;;/q;4*+1/p-4/b2-1+;;;;/t8-,9+,10+;;;;/m0..../s1 |
InChIキー |
RYISGISBPJBEJG-YLUGEOHISA-J |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)/C=C/CN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=CCN)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


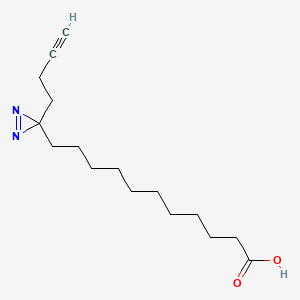
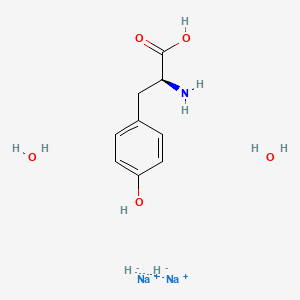
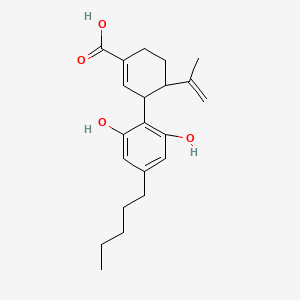
![Y-c[D-Pen-(3-I)Tyr-GSFC]KR-NH2](/img/structure/B10854048.png)
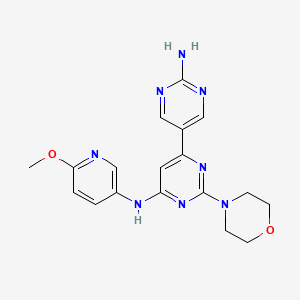
![4-[12-Hydroxy-12-(3-hydroxyprop-1-enyl)-11-methyl-21-oxo-5-hexacyclo[14.7.1.01,19.03,8.09,24.011,15]tetracosa-3(8),4,6,19-tetraenyl]benzonitrile](/img/structure/B10854053.png)

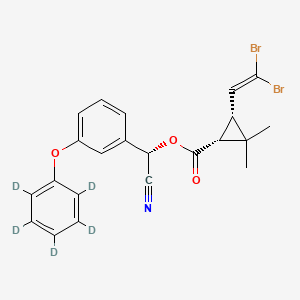
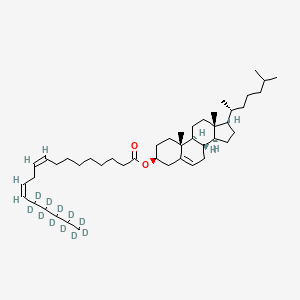
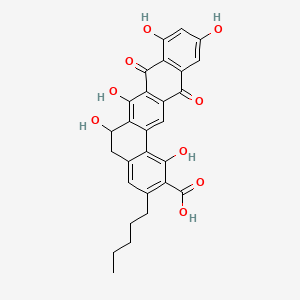
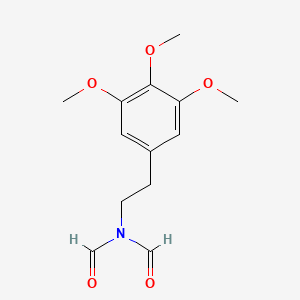
![1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B10854098.png)

![4-[[4-[[3-(2-hydroxyethoxy)-4-nitrobenzoyl]amino]-3-(2-methylpropoxy)benzoyl]amino]-N-(4-methylcyclohexyl)-3-(2-methylpropoxy)benzamide](/img/structure/B10854107.png)
